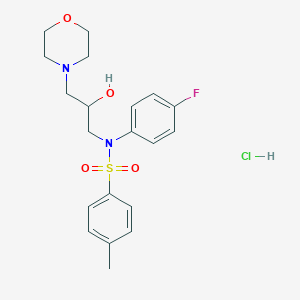

![molecular formula C15H24N4O B2650235 5-({[3-(dimethylamino)propyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 881449-07-6](/img/structure/B2650235.png)

5-({[3-(dimethylamino)propyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of Dimethylaminopropylamine (DMAPA), which is a diamine used in the preparation of some surfactants, such as cocamidopropyl betaine . These are ingredients in many personal care products including soaps, shampoos, and cosmetics .

Synthesis Analysis

DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile . A subsequent hydrogenation step yields DMAPA .Chemical Reactions Analysis

DMAPA is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent . A pronounced concentration effect appeared in the copolymerization of equimolar amounts of DMAPMA and DMA in toluene solution .Physical And Chemical Properties Analysis

DMAPA is a colorless liquid with a fishy, ammoniacal odor . It has a density of 0.812 g/mL at 25 °C, a boiling point of 132.1 °C, and a refractive index (nD) of 1.435 .Scientific Research Applications

Copolymerization with Dodecyl (Meth)acrylate

The compound is used in the copolymerization of amine-containing monomers and dodecyl (meth)acrylate in toluene . This process significantly influences the composition and compositional heterogeneity of copolymers .

2. Dispersant Viscosity Modifiers for Lubricating Oils Amine-containing organo-soluble (meth)acrylic copolymers, which include this compound, are effective dispersant viscosity modifiers for lubricating oils . These copolymers are proposed to be used for these purposes .

Solvent-Free Synthesis of N-[3-(Dimethylamino)Propyl] Amides

The compound is used in the solvent-free synthesis of N-[3-(dimethylamino)propyl] amides . The process is catalyzed by lead acetate, which increases the rate of amidation reaction .

Gene Delivery Vector

The compound is used as a cationic monomer to develop gene delivery vectors due to its ability to complex with nucleic acids and facilitate their intracellular delivery .

5. Self-Healing pH-Responsive Hydrogels for Drug Delivery The compound is used as a monomer to synthesize self-healing pH-responsive hydrogels. These hydrogels have potential applications in drug delivery .

Catalyst in Amidation Reaction

The compound is used in amidation reactions between various esters and 3-(dimethylamino)-1-propylamine . The addition of small amounts of lead acetate leads to an increase in the amidation reaction rate .

Safety and Hazards

properties

IUPAC Name |

5-[[3-(dimethylamino)propylamino]methyl]-1,3-dimethylbenzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O/c1-17(2)9-5-8-16-11-12-6-7-13-14(10-12)19(4)15(20)18(13)3/h6-7,10,16H,5,8-9,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHDWCZKSZKATR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CNCCCN(C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2650152.png)

![[4-(Methoxymethyl)thiophen-2-yl]methanol](/img/structure/B2650154.png)

![N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2650156.png)

![1-(2-ethoxyethyl)-7-isobutyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2650160.png)

![3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(Z)-2-Cyano-3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2650165.png)

![(E)-N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2650169.png)

![N-allyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2650171.png)